Target Antagonist Specificity: Phenylalanine vs. Leucine Antagonism in Leuconostoc dextranicum
In a direct head-to-head comparison, 1-cyclopentene-1-alanine (the target compound) inhibits the growth of Leuconostoc dextranicum 8086, and this toxicity is competitively reversed by phenylalanine over a 50-fold concentration range with an inhibition index of approximately 50 [1]. By contrast, the saturated analog cyclopentanealanine inhibits the same organism but its toxicity is not reversed by phenylalanine; instead, cyclopentanealanine acts as a leucine antagonist [1]. Increased leucine concentrations have no effect on 1-cyclopentene-1-alanine inhibition, confirming complete target specificity divergence between the two analogs [1].
| Evidence Dimension | Amino acid antagonist specificity (reversal of growth inhibition) |
|---|---|
| Target Compound Data | Inhibition index ≈ 50; competitively reversed by phenylalanine; not reversed by leucine |
| Comparator Or Baseline | Cyclopentanealanine: inhibition reversed by leucine; phenylalanine has no reversal effect |
| Quantified Difference | Binary specificity switch: target compound is a phenylalanine antagonist; comparator is a leucine antagonist |
| Conditions | Leuconostoc dextranicum 8086 growth assays in defined amino acid medium; inhibitor concentrations tested across 50-fold range |
Why This Matters
This demonstrates that the endocyclic double bond in the target compound is the sole structural determinant conferring phenylalanine antagonism, making cyclopentanealanine an invalid substitute for any experiment requiring phenylalanine pathway disruption.
- [1] Pal, P. R., Skinner, C. G., Dennis, R. L., & Shive, W. (1956). Cyclopentanealanine and 1-Cyclopentene-1-alanine, Inhibitory Analogs of Leucine and Phenylalanine. Journal of the American Chemical Society, 78(19), 5116–5118. doi:10.1021/ja01600a080 View Source
